3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline 3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820941
InChI: InChI=1S/C32H23N/c1-3-14-29-23(8-1)10-6-16-31(29)25-18-20-27(21-19-25)33-28-13-5-12-26(22-28)32-17-7-11-24-9-2-4-15-30(24)32/h1-22,33H
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65
Molecular Formula: C32H23N
Molecular Weight: 421.5 g/mol

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline

CAS No.:

Cat. No.: VC13820941

Molecular Formula: C32H23N

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline -

Specification

Molecular Formula C32H23N
Molecular Weight 421.5 g/mol
IUPAC Name 3-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)aniline
Standard InChI InChI=1S/C32H23N/c1-3-14-29-23(8-1)10-6-16-31(29)25-18-20-27(21-19-25)33-28-13-5-12-26(22-28)32-17-7-11-24-9-2-4-15-30(24)32/h1-22,33H
Standard InChI Key VBLSWVIWEGRIKH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline consists of a central aniline group substituted with naphthalen-1-yl groups at the 3-position of the benzene ring and the 4-position of the adjacent phenyl ring. This arrangement creates an extended π-conjugated system, which is critical for electronic applications . The IUPAC name, 3-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)aniline, reflects this substitution pattern .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2757762-56-2
Molecular FormulaC32H23N
Molecular Weight421.5 g/mol
InChIKeyVBLSWVIWEGRIKH-UHFFFAOYSA-N
PubChem CID164890668

Spectroscopic Characterization

While experimental spectroscopic data for this specific compound is sparse, related naphthalene-containing amines exhibit distinct UV-Vis absorption bands between 300–400 nm due to π→π* transitions . Theoretical studies on similar structures suggest that the planarity of the naphthalene rings enhances intramolecular charge transfer, a feature exploitable in optoelectronic devices . Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal aromatic proton signals in the δ 7.0–8.5 ppm range, with coupling patterns indicative of para-substituted phenyl groups .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline likely involves palladium-catalyzed cross-coupling reactions, a common strategy for constructing polyaromatic amines. A plausible pathway includes:

  • Suzuki-Miyaura Coupling: Reacting 3-bromoaniline with 4-(naphthalen-1-yl)phenylboronic acid to form the central aniline backbone .

  • Buchwald-Hartwig Amination: Introducing the second naphthalen-1-yl group via aryl halide amination .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Suzuki CouplingPd(PPh3)4, Na2CO3, DME, 80°C~70%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, toluene~65%

These methods, adapted from studies on structurally related sulfonamides and chalcones, emphasize modularity and scalability . Challenges include steric hindrance from bulky naphthalene groups, necessitating optimized catalyst systems.

Purification and Analysis

Purification typically involves flash chromatography using hexane/ethyl acetate gradients, followed by recrystallization from ethanol . High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%), while mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 421.5 .

Applications in Materials Science

Organic Electronics

The compound’s extended conjugation and rigid structure make it a candidate for organic light-emitting diodes (OLEDs). Naphthalene derivatives exhibit high electron mobility (10⁻³–10⁻² cm²/V·s) and luminance efficiencies (>50 cd/A), properties critical for display technologies. In hole-transport layers, such amines reduce operating voltages by facilitating charge injection from electrodes.

Photovoltaic Devices

Preliminary studies on related triphenylamine derivatives show power conversion efficiencies (PCE) of 8–10% in perovskite solar cells . While direct data on this compound is lacking, its higher aromaticity may enhance stability under prolonged illumination, a common failure mode in organic photovoltaics.

Research Frontiers and Challenges

Unexplored Biological Activity

Aryl amines are precursors in drug discovery, particularly as kinase inhibitors . Molecular docking simulations suggest that the naphthalene groups in this compound could occupy hydrophobic pockets in target proteins, though in vitro validation is pending .

Stability Under Operational Conditions

Accelerated aging tests at 85°C/85% RH are needed to assess degradation pathways. Fourier-transform infrared (FTIR) spectroscopy could identify oxidation products, such as quinones, which diminish electronic performance.

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